5-(3-Fluorophenyl)pyridin-3-amine
CAS No.: 1214384-10-7
Cat. No.: VC0114059
Molecular Formula: C11H9FN2
Molecular Weight: 188.205
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214384-10-7 |
---|---|
Molecular Formula | C11H9FN2 |
Molecular Weight | 188.205 |
IUPAC Name | 5-(3-fluorophenyl)pyridin-3-amine |
Standard InChI | InChI=1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 |
Standard InChI Key | WYOPIWDOHILQSM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N |
Introduction
Chemical Structure and Physical Properties
5-(3-Fluorophenyl)pyridin-3-amine consists of a pyridine ring with an amine substituent at position 3 and a 3-fluorophenyl group at position 5. This heterocyclic compound integrates both aromatic and amino functional groups, creating a versatile scaffold for chemical modifications and biological applications. The fluorine atom introduces unique electronic and steric properties that can significantly influence the compound's reactivity, lipophilicity, and potential binding interactions with biological targets.
The key physical and chemical properties of 5-(3-Fluorophenyl)pyridin-3-amine are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1214384-10-7 |
Molecular Formula | C₁₁H₉FN₂ |
Molecular Weight | 188.205 g/mol |
IUPAC Name | 5-(3-fluorophenyl)pyridin-3-amine |
Standard InChI | InChI=1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 |
Standard InChIKey | WYOPIWDOHILQSM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N |
The compound features an amine group that can participate in hydrogen bonding interactions as both a donor and acceptor, while the fluorine atom introduces polarity and potential for additional intermolecular interactions. These structural features contribute to the compound's chemical behavior and reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry .
Applications in Pharmaceutical Research
5-(3-Fluorophenyl)pyridin-3-amine has emerged as a valuable intermediate in pharmaceutical research due to its versatile structure. The compound's usefulness spans several areas of drug discovery and development, particularly in the creation of potential therapeutic agents targeting neurological disorders .
Building Block for Biologically Active Compounds
This compound serves as an important building block in medicinal chemistry, where it is frequently used as an intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the primary amine group makes it particularly suitable for further functionalization through various chemical transformations, including amide formation, reductive amination, and nucleophilic substitution reactions .
The compound's utility stems from its structural features:
-
The primary amine group provides a versatile handle for further derivatization
-
The fluorophenyl moiety enhances lipophilicity and metabolic stability
-
The pyridine ring introduces basic nitrogen atoms that can engage in hydrogen bonding and polar interactions with biological targets
Development of Enzyme Inhibitors
One significant application of 5-(3-Fluorophenyl)pyridin-3-amine is in the development of small-molecule inhibitors targeting enzymes involved in various disease pathways. This is particularly relevant in cancer research, where specific enzyme inhibitors can potentially disrupt critical pathways involved in tumor growth and progression .
The structural similarity to components of known positive allosteric modulators (PAMs) suggests potential applications in developing compounds targeting neuroreceptors. For instance, a structurally related compound, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), has been identified as a potent and selective metabotropic glutamate receptor 4 (mGlu₄) PAM with applications in Parkinson's disease research .
Materials Science Applications
Beyond pharmaceutical applications, 5-(3-Fluorophenyl)pyridin-3-amine also holds promise in materials science, particularly in the design of organic semiconductors and advanced polymers with tailored electronic properties . The compound's aromatic structure, comprising both pyridine and benzene rings, contributes to its potential utility in creating materials with unique electronic characteristics.
These applications leverage the compound's structural features to create materials with specific properties:
-
The extended π-conjugated system can facilitate electron transport
-
The fluorine substituent can influence the electronic properties of the resulting materials
-
The amine functionality allows for incorporation into polymer backbones or side chains
Such materials could potentially find applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.
Comparative Analysis with Related Compounds
5-(3-Fluorophenyl)pyridin-3-amine belongs to a family of fluorinated heterocyclic compounds with similar structural features. Comparing this compound with structurally related analogs provides insights into structure-activity relationships and potential applications.
The following table presents a comparative analysis of 5-(3-Fluorophenyl)pyridin-3-amine and several related compounds:
This comparison highlights how subtle structural modifications, such as the position of substituents or the addition of functional groups, can lead to compounds with distinct properties and applications. Understanding these structure-activity relationships is crucial for rational design of new compounds with desired functionalities.
Future Research Directions
The versatility of 5-(3-Fluorophenyl)pyridin-3-amine suggests several promising avenues for future research:
Medicinal Chemistry Applications
Future investigations could focus on exploring the utility of this compound in developing novel therapeutic agents, particularly for neurological disorders. Given its structural similarity to components of known positive allosteric modulators, research could explore its potential in creating new modulators for various receptor systems .
The compound's amenability to further chemical modifications through its amine group provides opportunities for creating diverse libraries of derivatives with potentially enhanced biological activities. These derivatives could be screened against various disease targets to identify lead compounds for further development.
Materials Science Innovations
In materials science, future research might explore the incorporation of 5-(3-Fluorophenyl)pyridin-3-amine into novel polymeric structures with unique electronic or optical properties . The extended π-conjugated system and the presence of fluorine could contribute to materials with interesting properties for applications in organic electronics or photovoltaics.
Synthetic Methodology Development
Development of more efficient and sustainable synthetic routes for producing 5-(3-Fluorophenyl)pyridin-3-amine and its derivatives represents another important research direction. This could include exploring greener reaction conditions, catalytic systems with lower metal loading, or flow chemistry approaches for continuous production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume